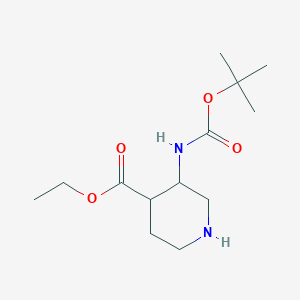

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

説明

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is functionalized with an ethyl ester and a tert-butoxycarbonyl (Boc) protecting group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl group, followed by esterification. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Piperidine-4-carboxylic acid.

Deprotection: 3-Aminopiperidine-4-carboxylate.

Substitution: Depending on the nucleophile used, various substituted piperidine derivatives.

科学的研究の応用

Synthetic Routes

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves:

- Protection of the Amine Group : The amine group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Esterification : The Boc-protected piperidine is then reacted with ethyl chloroformate to yield the final product.

This synthetic pathway allows for high purity and yield, essential for subsequent biological evaluations.

Scientific Research Applications

This compound has diverse applications across several fields:

Organic Chemistry

- Intermediate in Synthesis : It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a valuable building block in organic synthesis.

Medicinal Chemistry

- Drug Development : This compound is pivotal in developing new drug candidates targeting neurological disorders and cancer. The structural features allow modifications that can enhance biological activity.

- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as CTP synthetase, crucial in nucleotide synthesis. Modifications to the Boc group have been linked to increased inhibitory potency, indicating its potential as a lead compound for developing anti-trypanosomal agents .

Biological Studies

- Receptor Ligands : The compound has been utilized in studies involving GABA receptor agonists, contributing to research on inhibitory neurotransmission in the central nervous system.

- Anticonvulsant Activity : Derivatives of this compound have shown promise as anticonvulsants, highlighting its potential therapeutic applications .

Case Study 1: Synthesis of GABA Receptor Agonists

Research has demonstrated that derivatives of this compound can be synthesized to create GABA receptor agonists. These compounds have shown significant sedative effects, making them candidates for further pharmacological evaluation.

Case Study 2: Enzyme Inhibition Studies

In a study focusing on CTP synthetase inhibition, modifications to the Boc group of this compound resulted in increased potency against the enzyme. This finding suggests that further exploration could lead to new therapeutic agents for diseases related to nucleotide metabolism.

作用機序

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it often serves as a prodrug or a protecting group that is metabolized to release the active compound. The Boc group is cleaved under physiological conditions, releasing the active amine, which can then interact with its molecular targets, such as enzymes or receptors .

類似化合物との比較

Similar Compounds

- Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

- tert-Butyl 4-amino-1-piperidinecarboxylate

- tert-Butyl ®-piperidin-3-ylcarbamate

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .

生物活性

Ethyl 3-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate (Boc-piperidine derivative) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will delve into its biological activities, synthesis, and applications based on diverse research findings.

Chemical Overview

- Molecular Formula : C13H24N2O4

- CAS Number : 1708250-54-7

- Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester functional group.

Synthesis

The synthesis of this compound typically involves:

- Protection of the Amine Group : The amine group on piperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Esterification : The Boc-protected piperidine is then reacted with ethyl chloroformate to yield the final product.

This synthetic route allows for the creation of the compound with high purity, which is crucial for biological evaluations.

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of various enzymes:

- CTP Synthetase Inhibition : Studies have shown that derivatives of this compound can inhibit CTP synthetase, an enzyme critical for nucleotide synthesis. For instance, modifications to the Boc group have been linked to increased inhibitory potency against this enzyme, indicating its potential as a lead compound for developing anti-trypanosomal agents .

Antimicrobial Properties

Research indicates that certain derivatives exhibit antimicrobial activity:

- Trypanocidal Activity : Some derivatives have demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, a Boc-protected derivative showed an IC50 value of 0.043 μM against CTPS, highlighting its efficacy .

Toxicity and Safety Profile

While exploring its biological activities, it is essential to consider the safety profile:

- Irritation Potential : The compound has been classified with warnings for skin and eye irritation (H315 and H319), necessitating careful handling in laboratory settings .

Structure-Activity Relationships (SAR)

A detailed SAR study has been conducted to understand how modifications to the structure affect biological activity:

- Modification Effects : Substituting different groups at specific positions on the piperidine ring significantly alters both enzyme inhibition potency and antimicrobial efficacy. For example, introducing halogen substitutions led to enhanced inhibitory effects against CTPS while maintaining low toxicity levels in mammalian cells .

Comparative Analysis of Derivatives

| Compound | IC50 (μM) | Activity Type | Reference |

|---|---|---|---|

| Ethyl 3-Boc-piperidine | 0.043 | CTPS Inhibition | |

| Boc-protected derivative | 3.4 | Anti-trypanosomal | |

| Unmodified piperidine | >500 | Non-inhibitory |

This table summarizes key findings from various studies, illustrating the relationship between structural modifications and biological activities.

Applications in Drug Development

This compound serves as a versatile intermediate in drug development:

- Pharmaceutical Synthesis : It is used as a precursor in synthesizing various pharmaceutical compounds due to its ability to undergo multiple chemical transformations.

- Research Tool : The compound's ability to inhibit specific enzymes makes it valuable in biochemical research, providing insights into enzyme mechanisms and potential therapeutic targets.

特性

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFKLQIHHBWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708250-54-7 | |

| Record name | ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。